N,N-Diethyl-O-methyl-D-serine
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Overview
Description
N,N-Diethyl-O-methyl-D-serine is a derivative of D-serine, an amino acid that plays a crucial role in the central nervous system D-serine acts as a neuromodulator by binding to the N-methyl-D-aspartate receptor, which is involved in neurotransmission and synaptic plasticity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-O-methyl-D-serine typically involves the following steps:
Starting Material: The process begins with D-serine as the starting material.
Protection: The amino group of D-serine is protected using a suitable protecting group to prevent unwanted reactions.
Alkylation: The protected D-serine undergoes alkylation with diethylamine to introduce the diethyl groups.
Methylation: The hydroxyl group of the alkylated intermediate is methylated using a methylating agent such as methyl iodide.
Deprotection: The protecting group is removed to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced techniques like high-performance liquid chromatography are used for purification.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-O-methyl-D-serine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N,N-Diethyl-O-methyl-D-serine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its role in modulating neurotransmission and synaptic plasticity.
Medicine: Explored for potential therapeutic applications in treating neurological disorders.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
N,N-Diethyl-O-methyl-D-serine exerts its effects by interacting with the N-methyl-D-aspartate receptor in the central nervous system. It binds to the receptor’s co-agonist site, enhancing the receptor’s activity and modulating neurotransmission. This interaction influences various molecular pathways involved in synaptic plasticity, long-term potentiation, and neuronal migration.
Comparison with Similar Compounds
Similar Compounds
D-serine: The parent compound, a neuromodulator in the central nervous system.
N-Methyl-D-aspartate: Another compound that interacts with the N-methyl-D-aspartate receptor.
Glycine: A co-agonist of the N-methyl-D-aspartate receptor.
Uniqueness
N,N-Diethyl-O-methyl-D-serine is unique due to its modified structure, which enhances its binding affinity and specificity for the N-methyl-D-aspartate receptor. This modification potentially increases its efficacy and reduces side effects compared to similar compounds.
Properties
Molecular Formula |
C8H17NO3 |
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Molecular Weight |
175.23 g/mol |
IUPAC Name |
(2R)-2-(diethylamino)-3-methoxypropanoic acid |
InChI |
InChI=1S/C8H17NO3/c1-4-9(5-2)7(6-12-3)8(10)11/h7H,4-6H2,1-3H3,(H,10,11)/t7-/m1/s1 |
InChI Key |
VLICAFHSCJAZIV-SSDOTTSWSA-N |
Isomeric SMILES |
CCN(CC)[C@H](COC)C(=O)O |
Canonical SMILES |
CCN(CC)C(COC)C(=O)O |
Origin of Product |
United States |
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